molecular formula C11H19NO4 B12623197 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 918306-39-5

2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B12623197
CAS No.: 918306-39-5
M. Wt: 229.27 g/mol
InChI Key: RMHJDOZMCDPSKO-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound with a complex structure It contains a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group, which is further substituted with a hydroxyethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with a carbamoylating agent such as methyl carbamate. The reaction typically occurs in the presence of a catalyst, such as indium triflate, and under mild conditions to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethyl and carbamoyl groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and carbamoyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

918306-39-5

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

2-[2-hydroxyethyl(methyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H19NO4/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11(15)16/h8-9,13H,2-7H2,1H3,(H,15,16)

InChI Key

RMHJDOZMCDPSKO-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)C1CCCCC1C(=O)O

Origin of Product

United States

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